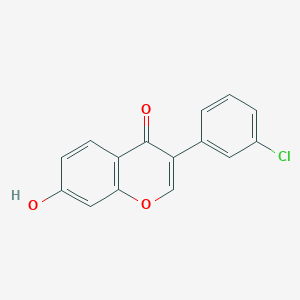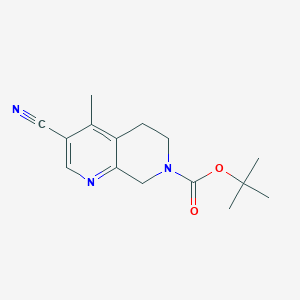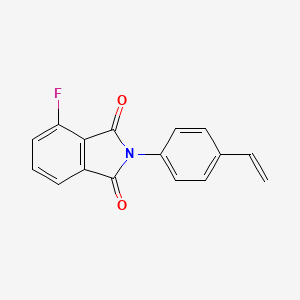
3-Bromo-N-(trimethylsilyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and a trimethylsilyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(trimethylsilyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(trimethylsilyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a trimethylsilyl group.
3-Bromo-N-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of a trimethylsilyl group.
4-Bromo-N-(trimethylsilyl)benzamide: Bromine atom at the fourth position instead of the third.
Uniqueness: 3-Bromo-N-(trimethylsilyl)benzamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Eigenschaften
CAS-Nummer |
61511-50-0 |
|---|---|
Molekularformel |
C10H14BrNOSi |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
3-bromo-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
KAFCPSMMYIYPKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




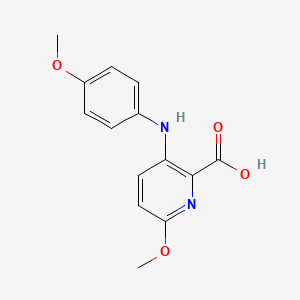

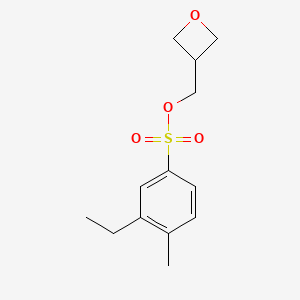


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
